5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid
Description
5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is a pyridine derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 5 and a carboxylic acid moiety at position 2. The Cbz group serves as a protective agent for amines during synthetic processes, particularly in peptide and pharmaceutical chemistry, to prevent unwanted side reactions. The carboxylic acid at position 2 enhances solubility in polar solvents and provides a reactive site for further derivatization. This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents, where controlled amine reactivity is critical .
Properties
IUPAC Name |
5-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)12-7-6-11(8-15-12)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBFCDZZOHVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid with analogous pyridine-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Analysis
Physicochemical Properties
- Lipophilicity: The Cbz group in the target compound increases logP compared to 5-aminopyridine-2-carboxylic acid but remains less lipophilic than the butyl derivative due to the aromatic benzyl moiety.
- Solubility: The carboxylic acid at position 2 ensures moderate aqueous solubility for all analogs. However, the bulky Cbz group in the target compound reduces solubility relative to the unsubstituted amino or nitro derivatives.
- Stability: The Cbz group improves stability during synthetic steps compared to the free amino group, which may oxidize or participate in side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
